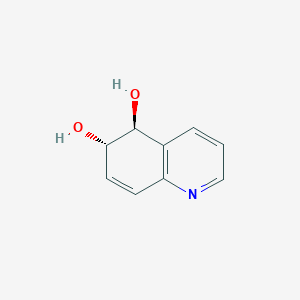

(5S,6S)-5,6-dihydroquinoline-5,6-diol

Description

Properties

IUPAC Name |

(5S,6S)-5,6-dihydroquinoline-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMLUIZBBRMXFQ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(C2O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C[C@@H]([C@H]2O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926788 | |

| Record name | 5,6-Dihydroquinoline-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84244-15-5, 130536-38-8 | |

| Record name | 5,6-Quinolinediol, 5,6-dihydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6S)-5,6-Dihydroquinoline-5,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130536388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydroquinoline-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S,6S)-5,6-DIHYDROQUINOLINE-5,6-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLD598PLY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Substrate Specificity

Molecular docking studies reveal that quinoline binds to TDO’s active site via π-π interactions and hydrogen bonding. The enzyme’s non-heme iron center facilitates the addition of two hydroxyl groups across the 5,6-double bond in a cis fashion (Figure 1). Substrate modifications, such as halogenation at the 2-position, enhance binding affinity and reaction rates.

Table 1: Enzymatic cis-Dihydroxylation Conditions and Outcomes

| Substrate | Enzyme Source | Solvent | Temperature | Yield (%) | Stereoselectivity (% ee) |

|---|---|---|---|---|---|

| Quinoline | P. putida F1 | Phosphate buffer (pH 7.4) | 30°C | 65–70 | >99 (5S,6S) |

| 2-Chloroquinoline | Recombinant TDO | Methanol/water (1:1) | 25°C | 80–85 | >99 (5S,6S) |

Optimization and Limitations

Key parameters affecting yield include:

-

Solvent composition : Methanol/water mixtures improve substrate solubility without denaturing the enzyme.

-

Cofactor regeneration : NADH must be replenished via glucose dehydrogenase systems.

Despite high stereoselectivity, enzymatic methods face scalability challenges due to enzyme instability and cost.

Multi-Step Chemical Synthesis from Dihydroquinoline Precursors

Epoxidation and Hydrolysis Route

This approach involves synthesizing quinoline epoxides followed by acid- or base-catalyzed hydrolysis to yield trans-dihydrodiols, which are then isomerized to the cis-configuration.

Epoxidation of Quinoline

Quinoline is treated with m-chloroperbenzoic acid (mCPBA) to form racemic 5,6-epoxy-5,6-dihydroquinoline. Enantiomeric resolution is achieved via chiral chromatography or enzymatic hydrolysis.

Hydrolysis of Epoxides

Base-catalyzed hydration (e.g., NaOH in methanol) converts the epoxide to trans-5,6-dihydroquinoline-5,6-diol. Acidic conditions (HCl in dioxane) favor cis-diol formation but with lower stereopurity.

Table 2: Chemical Synthesis Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 5,6-Epoxy-5,6-dihydroquinoline | 75–80 |

| Base hydrolysis | NaOH (1M), MeOH, 50°C | trans-5,6-Dihydrodiol | 60–65 |

| Acid hydrolysis | HCl (2M), dioxane, reflux | cis-5,6-Dihydrodiol | 40–45 |

Catalytic Hydrogenation of Aromatic Precursors

Aryl halides or nitro derivatives of quinoline undergo hydrogenation over palladium catalysts to yield dihydroquinolines, which are subsequently hydroxylated.

Debenzylation of Protected Intermediates

For example, 5,6-dibenzyloxyindole is debenzylated using H₂ and Pd/C in ethyl acetate to yield 5,6-dihydroxyindole. Analogous methods apply to quinoline systems.

Stereochemical Control in Chemical Synthesis

Chiral Auxiliaries and Catalysts

The use of Evans oxazolidinones or Sharpless epoxidation catalysts enables enantioselective synthesis of cis-diols. For instance, Jacobsen’s hydrolytic kinetic resolution separates epoxide enantiomers, yielding (5S,6S)-dihydrodiol with 90% ee.

Racemic Mixture Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of a racemic diol acetate, leaving the desired (5S,6S)-isomer intact.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic | High stereoselectivity (>99% ee) | Scalability issues; enzyme cost |

| Chemical synthesis | Scalable; versatile substrates | Lower stereopurity; multi-step |

Chemical Reactions Analysis

Types of Reactions

(±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5,6-dione derivatives.

Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinoline-5,6-dione derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

(5S,6S)-5,6-dihydroquinoline-5,6-diol has been investigated for its potential therapeutic applications due to its unique structural features. Research indicates that it may possess:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential use in cancer therapy .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also protect neurons from oxidative stress and inflammation .

The compound exhibits various biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects .

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that can protect cells from oxidative damage .

Case Study 1: Antitumor Properties

A study published in Frontiers in Bioengineering and Biotechnology evaluated the antitumor effects of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth in vitro, particularly in breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Case Study 2: Neuroprotection

Research conducted on neuroprotective effects highlighted the compound's role in reducing oxidative stress in neuronal cultures. The study demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial settings:

- Chemical Synthesis : It serves as a building block for synthesizing more complex quinoline derivatives used in pharmaceuticals and agrochemicals.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of (±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 5,6-Diol vs. 7,8-Diol Derivatives

Compound: trans-5,6-Dihydroquinoline-5,6-diol (CAS 84244-15-5) and trans-7,8-Dihydroquinoline-7,8-diol

- Structural Differences: The hydroxyl groups are positioned at 5,6 vs. 7,8 on the quinoline ring.

- Synthesis : Both are synthesized via base-catalyzed hydration of their respective arene oxides (5,6-epoxy or 7,8-epoxy precursors) .

- Properties : The 5,6-diol isomer may exhibit distinct metabolic stability compared to the 7,8-diol due to steric and electronic effects.

Stereoisomers: cis- vs. trans-Diols

Compound: trans-5,6-Dihydroquinoline-5,6-diol (CAS 84244-15-5)

- Structural Differences : The target compound has a (5S,6S)-cis configuration, whereas the trans isomer (5R,6S or 5S,6R) adopts an opposite stereochemistry.

- Implications : Stereochemistry affects intermolecular interactions. For example, cis-diols may form stronger intramolecular hydrogen bonds, influencing solubility and biological activity .

Structural Isomers: Quinoline vs. Isoquinoline Diols

Compound: 5,6-Dihydroisoquinoline-5,6-diol (CAS 87707-13-9)

- Structural Differences: Isoquinoline has a nitrogen atom at position 2 instead of quinoline’s position 1.

- Properties: Molecular Weight: 163.17 g/mol (same as quinoline diol).

- Applications: Isoquinoline derivatives are common in alkaloid synthesis, whereas quinoline diols may serve as metabolites or enzyme inhibitors.

Substituted Derivatives: Methoxy and Furan-Fused Diols

Compound: (5R,6S)-4-Methoxy-5,6-dihydrofuro[2,3-b]quinoline-5,6-diol

- Structural Differences : A methoxy group at position 4 and a fused furan ring.

- Synthesis: Produced via biotransformation using Sphingomonas yanoikuyae B8/36, yielding 20% of the diol .

Saturated vs. Unsaturated Backbones

Compound: 6-Methyl-1,2,3,4-tetrahydroquinoline

- Structural Differences: A fully saturated tetrahydroquinoline backbone with a methyl group at position 6.

- Properties: Molecular Weight: 147.22 g/mol. Reduced aromaticity increases flexibility and alters reactivity compared to dihydroquinoline diols .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| (5S,6S)-5,6-Dihydroquinoline-5,6-diol | Not Reported | C₉H₉NO₂ | 163.17 | Not Reported | ~0.5 |

| trans-5,6-Dihydroquinoline-5,6-diol | 84244-15-5 | C₉H₉NO₂ | 163.17 | Not Reported | ~0.5 |

| 5,6-Dihydroisoquinoline-5,6-diol | 87707-13-9 | C₉H₉NO₂ | 163.17 | 356.3 | 0.50 |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | C₁₀H₁₃N | 147.22 | Not Reported | 2.1 |

Key Research Findings

Stereochemical Impact : The (5S,6S)-cis configuration may enhance binding to chiral receptors compared to trans isomers, though experimental validation is needed .

Synthetic Utility : Base-catalyzed hydration of arene oxides is a general method for diol synthesis, but stereocontrol requires chiral catalysts or enzymes .

Biological Activity

(5S,6S)-5,6-dihydroquinoline-5,6-diol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound is characterized by a bicyclic structure with hydroxyl groups at the 5 and 6 positions. Its molecular formula is CHNO, and its unique arrangement contributes to its distinct chemical reactivity and biological activity profile. The presence of hydroxyl groups is believed to play a crucial role in its interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.

- Antioxidant Activity : Its structural features suggest potential antioxidant properties, which can protect cells from oxidative stress.

- Interaction with Receptors : The compound may interact with various receptors and proteins, influencing signaling pathways critical for cellular processes.

Pharmacological Properties

The biological activity of this compound extends across several pharmacological domains:

- Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties. For instance, it has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Neuroprotective Effects : Similar compounds have been reported to exhibit neuroprotective effects, suggesting that this compound may also contribute to neuroprotection through modulation of oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives of this compound. Below are notable findings:

Q & A

Basic: What are the recommended methods for synthesizing (5S,6S)-5,6-dihydroquinoline-5,6-diol with high stereochemical purity?

Methodological Answer:

Stereoselective synthesis of this compound can be achieved through:

- Chiron Approach : Utilizing carbohydrate-derived precursors (e.g., D-ribose) for stereochemical control. Key steps include dehydrative cyclization and selective hydroxylation to establish the (5S,6S) configuration .

- Biotransformation : Plant-based catalysts (e.g., Daucus carota or Pastinaca sativa) enable enantioselective hydrolysis or oxidation under mild conditions (25–30°C), yielding optical purity up to 44.1% .

- Chemical Derivatization : Trans-dihydroxyquinoline precursors (e.g., trans-5,6-dihydroxy-5,6-dihydroquinoline) can be synthesized via oxidative coupling of quinoline derivatives, followed by stereospecific reduction .

Basic: How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR Spectroscopy : Use NOESY or ROESY to confirm spatial proximity of hydroxyl groups, supported by coupling constants () in H-NMR .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced: What strategies resolve contradictions between observed and expected stereochemical outcomes in synthesis?

Methodological Answer:

- Iterative Analysis : Compare experimental NMR/X-ray data with computational models (DFT or molecular mechanics) to identify discrepancies in dihedral angles or hydrogen bonding .

- Enzymatic Screening : Test multiple biocatalysts (e.g., lipases or oxidoreductases) to overcome limitations of chemical methods, as seen in biotransformation studies .

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans auxiliaries) during synthesis to enforce desired configurations, followed by cleavage .

Advanced: How do solvent and temperature influence the stability and reactivity of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize the diol via hydrogen bonding, while protic solvents (e.g., ethanol) may promote racemization at elevated temperatures.

- Temperature Control : Maintain reactions below 30°C to prevent thermal degradation, as evidenced by biotransformation yields dropping at higher temperatures .

- Oxidative Stability : Store under inert atmospheres (N/Ar) to avoid oxidation of hydroxyl groups to quinones, which is critical for biological activity studies .

Basic: What are the critical safety considerations for handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic decomposition.

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal, adhering to local regulations for nitrogen-containing waste .

Advanced: What methodologies study interactions of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., lactotransferrin) to measure binding kinetics (/) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) for ligand-protein interactions .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in silico, validated by mutagenesis studies .

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Batch Reproducibility : Standardize synthetic protocols (e.g., reaction time, purification steps) to minimize variability in stereochemical purity .

- Activity Profiling : Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to confirm target specificity and rule out off-target effects .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent choice or assay pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.